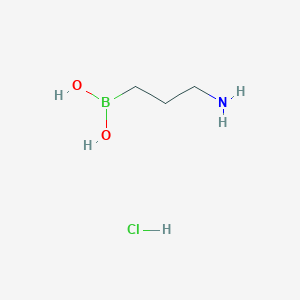

(3-Aminopropyl)boronic acid hydrochloride

Description

Significance of Boronic Acid Derivatives in Modern Chemical Science

Boronic acids, and their derivatives, represent a class of organoboron compounds that have become indispensable tools in modern chemical science. pharmiweb.com Characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂), these compounds exhibit unique chemical properties that make them highly versatile. pharmiweb.comwikipedia.org They are generally stable, easy to handle, and possess low toxicity, often degrading into boric acid, an environmentally benign compound. wiley-vch.de

A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, and with amino acids or hydroxamic acids. pharmiweb.comwikipedia.org This capacity for reversible bond formation is fundamental to their application in the development of sensors for molecular recognition, capable of detecting analytes like saccharides and amino acids. wikipedia.orgborates.today

In the realm of organic synthesis, boronic acids are celebrated as crucial building blocks. pharmiweb.com They are most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex molecules. wikipedia.org This reaction and others, such as the Chan-Lam coupling for carbon-nitrogen bond formation, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgwikiwand.com The utility of boronic acids extends into medicinal chemistry, where the boronic acid functional group is a key component in several therapeutic agents, notably for its ability to inhibit certain enzymes. wikipedia.org

Overview of (3-Aminopropyl)boronic Acid Hydrochloride as a Small Molecule Scaffold in Research

This compound is a bifunctional small molecule that serves as a valuable building block in chemical synthesis and research. As its name implies, it contains both a reactive boronic acid group and a primary amine, providing two distinct points for chemical modification. The hydrochloride salt form enhances its stability and handling properties as a solid.

This compound is primarily utilized as a scaffold to introduce the aminopropyl boronic acid moiety into more complex molecular architectures. Researchers leverage its dual functionality to construct targeted molecules for various applications. For example, the amine can be acylated or alkylated to attach the molecule to peptides, polymers, or surfaces, while the boronic acid group can be used for cross-coupling reactions or for its inherent ability to interact with biological molecules.

Aminoboronic acids, in general, are recognized as important elements in the design of enzyme inhibitors, particularly for proteases. tandfonline.comtandfonline.com The boron atom can form a stable, tetrahedral adduct with key active site residues, such as serine, mimicking the transition state of peptide hydrolysis and thereby inhibiting the enzyme's function. tandfonline.comrsc.org While specific research applications for the (3-aminopropyl) derivative are highly specialized, it provides a flexible platform for developing probes, catalysts, and potential therapeutic agents. nih.govacs.org For instance, boronic acid-functionalized materials have been developed for the extraction of compounds containing cis-diols, such as catecholamines. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 144396-20-3 |

| Molecular Formula | C₃H₁₁BClNO₂ |

| Molecular Weight | 139.39 g/mol |

| IUPAC Name | 3-aminopropylboronic acid;hydrochloride |

Data sourced from PubChem CID 85661972. nih.gov

Historical Context of Aminoboronic Acid Research and Development

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of ethylboronic acid. pharmiweb.comwikipedia.orgwikiwand.com For many decades, these compounds remained largely a chemical curiosity. However, the landscape began to change dramatically in the latter half of the 20th century with the development of modern organoboron chemistry.

The field of aminoboronic acids, a subclass of boronic acids, has a more recent but equally impactful history. These compounds, which are analogues of amino acids where the carboxylic acid is replaced by a boronic acid, gained significant attention for their potential as enzyme inhibitors. tandfonline.comtandfonline.com The rationale behind their inhibitory activity is the ability of the electrophilic boron atom to form a tetrahedral complex that mimics the transition state of enzymatic reactions, particularly those involving peptide bond hydrolysis. tandfonline.com

A pivotal moment in the history of aminoboronic acid research was the discovery and subsequent FDA approval of Bortezomib (B1684674) (Velcade®) in 2003. researchgate.netnih.gov Bortezomib, a dipeptide α-aminoboronic acid derivative, is a potent and selective proteasome inhibitor used in cancer therapy. wikipedia.orgresearchgate.net This clinical success story spurred a surge of interest in aminoboronic acids as a pharmacophore in medicinal chemistry and drug discovery, leading to the development of numerous new synthetic methodologies to access these valuable compounds. researchgate.netnih.govrsc.org Despite their potential, the synthesis, isolation, and purification of free aminoboronic acids can be challenging due to the reactivity of the carbon-boron bond. nih.govacs.org Consequently, much research has focused on creating stable derivatives and protected forms to facilitate their use as versatile synthetic precursors and biochemical probes. rsc.org

Properties

IUPAC Name |

3-aminopropylboronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BNO2.ClH/c5-3-1-2-4(6)7;/h6-7H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTBDWPUQUOUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCN)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Aminopropyl Boronic Acid Hydrochloride and Analogues

Established Synthetic Routes to Aminoboronic Acid Hydrochlorides

The synthesis of aminoboronic acids is a field of significant research interest, driven by their application as bioisosteres of amino acids in the pharmaceutical industry. figshare.com A variety of synthetic strategies have been developed to access these valuable compounds, ranging from classic cross-coupling reactions to innovative multi-component approaches.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been extensively applied to the synthesis of aminoboronic acid derivatives. Methodologies involving palladium and copper are particularly prominent, offering efficient routes to these target molecules.

Suzuki-Miyaura Type Reactions: The Nobel Prize-winning Suzuki-Miyaura reaction is a powerful tool for creating C(sp³)–C(sp²) bonds and is adaptable for the synthesis and functionalization of aliphatic organoboron species. nih.gov While traditionally used for C-C bond formation, innovative variants have expanded its scope. nih.govrsc.org For instance, an "aminative Suzuki-Miyaura coupling" has been developed that alters the reaction pathway from forming C-C linked biaryls to C-N-C linked diaryl amines by incorporating a formal nitrene insertion process. rsc.org This joins the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways, enabling access to a different class of molecules from the same starting materials. rsc.org These reactions can accommodate complex and highly functionalized aryl halides with minimal protodeboronation, a common side reaction with organoboron reagents. nih.gov

Copper-Catalyzed Coupling Reactions: As a less toxic and more abundant alternative to palladium, copper has emerged as a key metal for catalyzing the synthesis of aminoboronic acids. thieme-connect.com Researchers have established that chiral copper catalysts can achieve the enantioselective synthesis of α-aminoboronic derivatives through the coupling of carbamates and racemic α-chloroboronate esters. figshare.com This method for C-N bond formation is notable for its use of commercially available catalyst components and its good functional-group compatibility, tolerating moieties such as aryl chlorides, olefins, and esters. figshare.com Other copper-catalyzed approaches include the enantioselective hydroamination of alkenyl boronates and C-N coupling of various nitrogen nucleophiles with aryl boronic acids, which can proceed at room temperature under air. thieme-connect.comwikipedia.org

Palladium-Free Variants: The development of copper-catalyzed methods exemplifies the broader trend towards palladium-free cross-coupling reactions. These alternative strategies are driven by the lower cost and reduced toxicity of metals like copper. thieme-connect.com Copper-based systems have proven effective for a range of C-N coupling reactions, expanding the toolkit for synthesizing aminoboronic acids under milder conditions than those required by traditional Ullmann and Goldberg reactions. thieme-connect.com

| Catalytic Approach | Metal Catalyst | Key Transformation | Notable Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C(sp³)–C(sp²) bond formation | Engages stable sp³-rich organoborons; minimal protodeboronation. | nih.gov |

| Aminative Suzuki-Miyaura | Palladium | C–N–C bond formation from aryl halides and boronic acids | Joins Suzuki and Buchwald-Hartwig pathways. | rsc.org |

| Enantioselective N-Alkylation | Copper | Asymmetric C–N bond formation | Uses commercially available components; good functional group tolerance. | figshare.com |

| Chan-Lam Coupling | Copper | C–N coupling of N-nucleophiles and boronic acids | Often proceeds at room temperature under air. | thieme-connect.com |

| Enantioselective Hydroamination | Copper | Asymmetric addition of N-H across a C=C bond | Provides access to chiral α-aminoboronic acids. | wikipedia.org |

Multi-Component Reactions for the Construction of Boron-Enriched Peptidomimetics

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.govnih.gov The Petasis Borono-Mannich reaction is a prominent example, coupling a carbonyl compound, an amine, and a boronic acid to yield substituted amines, including α-amino acids, which are precursors to peptidomimetics. nih.gov This reaction is valued for its broad substrate scope and high functional group tolerance. nih.gov Similarly, one-step, three-component condensations involving aldehydes, amines, and allenyl boronic acids can produce α-allenyl or α-propargyl α-amino acids and anti-β-amino alcohols with remarkable selectivity and stereocontrol. nih.gov The power of MCRs lies in their ability to rapidly generate libraries of structurally diverse and biologically relevant molecules from simple, readily available building blocks. nih.gov

Precursor Roles in Cyclobutene (B1205218) Formation via Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental method for forming substituted alkenes. acs.org When arylboronic acids are used as the aryl source in a Heck-type reaction, it is often referred to as a boron-Heck reaction. nih.govresearchgate.net A notable and counterintuitive transformation occurs in the aerobic boron-Heck reaction between arylboronic acids and cyclobutene. Instead of the expected product of a substituted cyclobutene, the reaction exclusively yields linear 1-aryl-1,3-dienes. nih.gov This outcome results from a C-C bond scission of the cyclobutene ring following the initial coupling. nih.gov This diverted reaction pathway provides a highly modular and selective method for preparing valuable 1,3-diene synthetic intermediates from simple precursors, demonstrating a unique role for boronic acids as precursors to dienes rather than functionalized cyclobutanes in this specific context. nih.gov

Post-Synthetic Derivatization and Functionalization Strategies

Once synthesized, (3-Aminopropyl)boronic acid hydrochloride and its analogues serve as platforms for further chemical modification. Their bifunctional nature allows for derivatization at either the amino or the boronic acid group, leading to a vast array of more complex structures, from functional polymers to intricate, self-assembled macrocycles.

Formation of Boronate-Functionalized Monomers and Polymeric Structures

The incorporation of boronic acid moieties into polymers imparts unique responsive properties, making these materials valuable for applications ranging from sensors to drug delivery systems. researchgate.net Aminoboronic acids can be used as monomers or as functionalizing agents for existing polymer backbones.

A significant challenge in preparing well-defined boronate-containing polymers is the inherent instability of the boronic acid group. To overcome this, strategies such as using N-methyliminodiacetic acid (MIDA) to stabilize the organoboron structure have been developed. MIDA boronate-containing monomers can be successfully polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), yielding well-defined polymers. These polymers can then undergo post-polymerization modifications, such as Suzuki-Miyaura coupling, to introduce further functionality.

Alternatively, aminoboronic acid analogues can be grafted onto existing polymers. For example, phenylboronic acids have been attached to disulfide-containing poly(amido amine)s to create vectors for gene delivery. The presence of the boronic acid groups was found to improve the formation of polyplexes with plasmid DNA. These examples highlight the versatility of aminoboronic acids in creating advanced polymeric materials with tailored properties. researchgate.net

| Polymer Strategy | Methodology | Resulting Structure | Key Feature | Reference |

|---|---|---|---|---|

| Polymerization of Monomers | Atom Transfer Radical Polymerization (ATRP) | Well-defined linear polymers with MIDA boronate side chains | Stabilizes reactive boronate group; allows for post-polymerization modification. | |

| Polymer Grafting | Covalent attachment to existing polymer backbone | Poly(amido amine)s with phenylboronic acid side chains | Improves properties for specific applications like gene delivery. | |

| Surface Modification | Epoxide ring-opening on cross-linked microspheres | Porous microspheres with surface-expressed boronic acid groups | Creates functional materials for chromatography or sensing. |

Three-Component Condensation Reactions for Complex Boron Architectures

Three-component condensation reactions are particularly effective for the self-assembly of complex, three-dimensional structures. A compelling example is the synthesis of trinuclear boron compounds that possess a calix-like, or cup-shaped, architecture. These structures can be formed through a self-assembly reaction between a salicylaldehyde (B1680747) derivative, an aminoboronic acid analogue (such as 3-aminophenylboronic acid), and an alcohol. In this process, three molecules of the salicylaldehyde and three molecules of the aminoboronic acid condense to form a macrocyclic structure, with the formation of three N→B coordinate bonds being a key stabilizing feature. The alcohol serves to cap the remaining B-OH groups, forming B-OR moieties that orient away from the macrocycle's cavity. The absence of alcohol can lead to further condensation between two calix-like units to form an even larger hexanuclear cage structure. This methodology demonstrates how simple building blocks can be programmed to assemble into highly ordered, complex boron-rich architectures.

C-B Bond Elaboration in Organic Synthesis (e.g., via Suzuki-Miyaura and Chan-Evans-Lam coupling reactions for C-C, C-N, and C-O bond formation)

The carbon-boron bond in aminopropylboronic acid and its analogues is a key functional group that can be strategically transformed into new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through palladium- and copper-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Chan-Evans-Lam couplings are paramount among these transformations. snnu.edu.cnorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate, forming a new C-C bond. libretexts.orgresearchgate.net While extensively used for arylboronic acids, its application with alkylboronic acids, such as (3-aminopropyl)boronic acid, has been an area of active research. These reactions are instrumental in synthesizing complex molecules from readily available starting materials. nih.gov

The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Recent studies have highlighted the successful Suzuki-Miyaura coupling of alkyl amine-boranes, which can be considered as protected or precursor forms of aminoboronic acids. These reactions demonstrate the feasibility of coupling complex alkylboron reagents with a variety of aryl halides. The amino group often requires protection to prevent side reactions and catalyst deactivation, although some protocols have been developed for unprotected aminoalkylboron species.

Table 1: Examples of Suzuki-Miyaura Coupling with Aminoboronic Acid Analogues

| Boronic Acid/Ester Analogue | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| N-Boc-aminomethylboronic acid pinacol (B44631) ester | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |

| N-Boc-(2-aminoethyl)boronic acid MIDA ester | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |

| N-Cbz-(3-aminopropyl)boronic acid | 2-Chloropyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 78 |

| Unprotected α-aminoalkyl amine-borane | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | KOH | Toluene/H₂O | 88 |

Chan-Evans-Lam Coupling for C-N and C-O Bond Formation

The Chan-Evans-Lam (CEL) coupling provides a valuable method for the formation of C-N and C-O bonds using copper catalysts. organic-chemistry.orgwikipedia.org This reaction couples boronic acids with amines, amides, alcohols, or phenols. researchgate.net A key advantage of the CEL coupling is its often milder reaction conditions, frequently proceeding at room temperature and open to the air. wikipedia.org

The mechanism is thought to involve the formation of a copper(II)-boronate complex, followed by ligand exchange with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate, formed via oxidation, yields the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.

For aminoboronic acids like (3-aminopropyl)boronic acid, the intramolecular amino group can potentially interfere with the desired intermolecular coupling. Therefore, protection of the amine is a common strategy to ensure selective reaction at the C-B bond. The reaction enables the synthesis of N-alkylated anilines, aryl ethers, and other valuable structures.

Table 2: Examples of Chan-Evans-Lam Coupling with Aminoboronic Acid Analogues

| Boronic Acid/Ester Analogue | Coupling Partner (Amine/Alcohol) | Copper Source | Base/Additive | Solvent | Yield (%) |

| N-Boc-(3-aminopropyl)boronic acid | Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | 75 |

| N-Cbz-(3-aminopropyl)boronic acid | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 82 |

| N-Phth-(2-aminoethyl)boronic acid pinacol ester | 4-Methoxyaniline | Cu(OAc)₂ | None | MeCN/EtOH | 68 |

| N-Boc-(3-aminopropyl)boronic acid | Benzylamine | Cu(OAc)₂ | 2,6-Lutidine | DCM | 71 |

Enzymatic Transformations of Boronic Acids to Amines

Beyond traditional chemical catalysis, the field of biocatalysis offers highly selective and environmentally benign alternatives for chemical transformations. A groundbreaking development in this area is the enzymatic conversion of boronic acids directly into amines. This represents a novel approach to C-N bond formation, leveraging the exquisite selectivity of enzymes.

Recent research has led to the engineering of a protoglobin nitrene transferase that can catalyze the amination of boronic acids. This biocatalytic system utilizes hydroxylamine (B1172632) as the nitrogen source and operates under mild, aqueous conditions. The reaction is remarkable for its high yields and turnover numbers, producing the corresponding amine with water and boric acid as the only byproducts.

The engineered enzyme has been shown to be effective for a range of aryl boronic acids, producing various anilines. More significantly for the context of analogues of (3-aminopropyl)boronic acid, the enzyme has also demonstrated the capacity for enantioselective catalysis. When presented with a racemic alkyl boronic ester, the enzyme can produce an enantioenriched alkyl amine, a transformation that is challenging to achieve with conventional chemical catalysts.

Mechanistic studies suggest that the reaction proceeds through a two-electron process, akin to a 1,2-metallate shift, which accounts for the observed stereospecificity. This enzymatic transformation opens up new avenues for the synthesis of chiral amines, which are highly valuable building blocks in the pharmaceutical and agrochemical industries. The ability to convert a stable boronic acid precursor into a chiral amine under environmentally friendly conditions is a significant advancement in synthetic chemistry.

Table 3: Key Features of the Enzymatic Amination of Boronic Acids

| Feature | Description |

| Enzyme | Engineered protoglobin nitrene transferase |

| Nitrogen Source | Hydroxylamine |

| Substrates | Aryl and alkyl boronic acids/esters |

| Products | Primary anilines and aliphatic amines |

| Byproducts | Water, Boric Acid |

| Key Advantages | High yields (>90%), high turnover numbers (>4000), mild aqueous conditions, enantioselectivity for chiral amines |

Advanced Applications in Chemical and Materials Science

Design and Fabrication of Chemoresponsive Sensor Systems

The molecular architecture of aminoboronic acids, including (3-Aminopropyl)boronic acid, provides a versatile platform for the design of chemoresponsive sensors. The boronic acid group acts as a recognition element, capable of binding with specific analytes, while the amino group can facilitate this interaction and provide a point of attachment for signal-generating components. This dual functionality is pivotal in creating sensors for a wide array of biologically and environmentally important molecules.

Affinity Sensing for Diol-Containing Biomolecules (e.g., saccharides, glycosylated biomolecules)

Boronic acids exhibit a remarkable affinity for compounds containing 1,2- or 1,3-diol functionalities, a structural feature common in many biomolecules, most notably saccharides and their derivatives. nih.govresearchgate.net This interaction involves the formation of a reversible cyclic boronate ester, a dynamic covalent bond that forms the basis of affinity sensing. nih.govresearchgate.net This capability allows for the specific recognition and quantification of various sugars and glycosylated biomolecules, which is crucial for monitoring biological processes and diagnosing diseases. acs.orgbirmingham.ac.uk

The binding affinity and selectivity can be influenced by factors such as pH and the specific structure of both the boronic acid and the diol. mdpi.comrsc.org For instance, the presence of an amino group, as in (3-Aminopropyl)boronic acid, can lower the pKa of the boronic acid, facilitating diol binding at physiological pH. nih.gov Researchers have developed numerous sensor systems that leverage this principle for the detection of glucose, fructose, and other medically relevant sugars. nih.govacs.org Furthermore, these sensors can be designed to recognize complex glycans on the surface of glycoproteins, which are important biomarkers for various diseases, including cancer. researchgate.netacs.orgrsc.org

| Analyte Type | Boronic Acid Interaction | Significance in Sensing |

| Saccharides (e.g., Glucose, Fructose) | Forms cyclic boronate esters with cis-1,2- and -1,3-diols. nih.gov | Enables detection of blood glucose levels for diabetes management and monitoring of other biologically important sugars. researchgate.netacs.org |

| Glycosylated Biomolecules (e.g., Glycoproteins) | Binds to the diol moieties present in the glycan chains. researchgate.netacs.org | Allows for the detection of disease biomarkers, as changes in glycosylation patterns are associated with various cancers and other conditions. rsc.org |

| Nucleosides and Nucleotides | Interacts with the ribose sugar unit containing a cis-diol. nih.gov | Provides a method for discriminating between different types of nucleosides and nucleotides. nih.gov |

Optical and Electrochemical Transduction Mechanisms in Boronic Acid-Modified Sensors

The binding event between a boronic acid receptor and a diol analyte must be converted into a measurable signal. This is achieved through various transduction mechanisms, primarily optical and electrochemical. researchgate.netmdpi.comelectrochemsci.org

Optical sensors often incorporate a fluorophore or chromophore into the sensor molecule alongside the boronic acid group. acs.orgrsc.org The binding of a saccharide alters the electronic properties of the boronic acid, which in turn modulates the optical properties of the reporter molecule. nih.govacs.org Common mechanisms include:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, the nitrogen atom of an amino group can quench the fluorescence of a nearby fluorophore. Upon binding a diol, the boron atom's acidity increases, leading to a stronger interaction with the amine's lone pair. This reduces the quenching effect and results in an increase in fluorescence intensity. nih.govacs.org

Colorimetric Changes: Boronic acid-functionalized dyes can exhibit a visible color change upon binding to saccharides, enabling simple, visual detection. birmingham.ac.ukresearchgate.net

Electrochemical sensors utilize the change in the electronic environment upon boronate ester formation to generate an electrical signal. electrochemsci.orgresearchgate.net Boronic acid derivatives can be immobilized on electrode surfaces. researchgate.netnih.gov When they bind to a diol-containing analyte, it can cause a detectable shift in oxidation potential or a change in capacitance or impedance at the electrode surface. nih.govnih.gov Ferrocene is a commonly used redox-active marker that can be coupled with boronic acids; its electrochemical signal is modulated by the binding of saccharides. researchgate.netnih.gov These sensors offer high sensitivity and are well-suited for reagentless, continuous monitoring applications. researchgate.netelectrochemsci.org

Specific Detection of Sialic Acid in Biological Samples (e.g., utilizing gold nanoparticles modified with aminophenylboronic acid)

Sialic acid is a crucial biomarker as its overexpression on cell surface glycan chains is linked to cancer malignancy and metastasis. dntb.gov.uarsc.org Boronic acid-based sensors have been specifically engineered for its detection. A prominent strategy involves modifying gold nanoparticles (AuNPs) with an aminophenylboronic acid (APBA), a close structural analog of (3-Aminopropyl)boronic acid. rsc.orgresearchgate.net

In this system, 3-aminophenylboronic acid (3-APBA) serves a dual purpose: the amino group allows for its assembly onto the surface of the AuNPs, while the boronic acid group is free to bind with the cis-diol groups of sialic acid. researchgate.net The binding of sialic acid, which contains multiple diol groups, can act as a cross-linker, inducing the aggregation of the 3-APBA-modified AuNPs. researchgate.net This aggregation event leads to a distinct color change of the solution from red to blue, which can be easily detected by the naked eye or quantified using spectrophotometry. researchgate.netnih.gov This colorimetric assay is rapid, sensitive, and selective, providing a powerful tool for detecting sialic acid in biological samples like saliva or for analyzing its expression on cancer cell surfaces. dntb.gov.uarsc.orgresearchgate.net

Integration into Polymeric and Hydrogel Systems

The incorporation of (3-Aminopropyl)boronic acid and related monomers into polymer chains has led to the creation of "intelligent" or "smart" materials. These materials can respond to specific chemical stimuli, such as changes in pH or the concentration of saccharides, making them highly valuable for a range of advanced applications.

Synthesis and Properties of Boronic Acid-Containing Hydrogels as Intelligent Materials

Boronic acid-containing hydrogels are three-dimensional polymer networks that can absorb large amounts of water. researchgate.netrsc.org The introduction of boronic acid functionalities imparts unique, intelligent properties to these materials, such as glucose-sensitivity, pH-responsiveness, reversibility, and self-healing capabilities. researchgate.netrsc.orgrsc.org

There are several routes to synthesize these hydrogels:

Copolymerization: A boronic acid-containing monomer, such as an acrylamide (B121943) derivative of phenylboronic acid, is copolymerized with other monomers in the presence of a crosslinker. rsc.org

Modification of Preformed Networks: Existing hydrogel networks are chemically modified to introduce boronic acid groups. rsc.org

Dynamic Crosslinking: A polymer containing boronic acid groups is mixed with a polymer containing diol groups (like polyvinyl alcohol, PVA). The hydrogel network is formed through the dynamic formation of boronate ester crosslinks between the two polymers. rsc.org

These hydrogels exhibit stimuli-responsive swelling and shrinking behavior. For example, in the presence of glucose, the boronate ester crosslinks can be competitively dissociated as the boronic acid groups bind to glucose, leading to a change in the hydrogel's volume. researchgate.netrsc.org This property is the basis for developing glucose sensors and self-regulated insulin (B600854) delivery systems. researchgate.netrsc.org Furthermore, the reversible nature of the boronate ester bond allows these hydrogels to exhibit self-healing properties; when cut, the dynamic bonds can reform across the interface, restoring the material's integrity. acs.orgresearchgate.netrsc.org

| Property | Underlying Mechanism | Potential Application |

| Glucose-Sensitivity | Competitive binding of glucose with diol crosslinkers for the boronic acid sites, leading to changes in swelling. researchgate.netrsc.org | Self-regulated insulin delivery devices, continuous glucose monitoring. rsc.org |

| pH-Responsiveness | The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent, affecting diol binding affinity and hydrogel properties. rsc.org | pH-triggered drug release, sensors. |

| Self-Healing | The dynamic and reversible nature of boronate ester crosslinks allows for bond reformation after mechanical damage. acs.orgrsc.org | Reusable materials, soft robotics, biomedical implants. |

Engineering Dynamic Covalent Bonds at Nanoparticle–Polymer Interfaces for Enhanced Material Properties

Incorporating nanoparticles into hydrogel matrices is a common strategy to improve their mechanical properties. However, stress concentration at the nanoparticle-polymer interface can lead to material failure. researchgate.netmdpi.com Engineering dynamic covalent bonds (DCBs), such as boronate esters, at this interface offers an innovative solution to this problem. researchgate.netnih.gov

In this approach, nanoparticles (e.g., silica (B1680970), SiO₂) are surface-functionalized with boronic acid groups, and the polymer matrix (e.g., alginate) contains diol functionalities. mdpi.comnih.gov The formation of boronic acid/boronate ester DCBs between the nanoparticles and the polymer creates a dynamic and reversible linkage. nih.gov This dynamic nature allows for the dissipation of localized stress, as the bonds can break and reform, preventing the propagation of cracks and material failure. researchgate.netnih.gov

The resulting nanocomposite hydrogels exhibit significantly enhanced viscoelastic properties, structural integrity, and stability compared to those with unmodified nanoparticles or static covalent bonds. mdpi.comnih.gov These materials also show shear-thinning and self-healing behaviors, making them suitable for applications like injectable hydrogels for tissue engineering and drug delivery. researchgate.netmdpi.com The dynamic B-O bonds create a tougher, more resilient material by effectively managing stress at the nanoscale interface. researchgate.net

Surface Functionalization of Inorganic Nanoparticles (e.g., silica, magnetic nanoparticles) with Boronic Acid Moieties

The surface functionalization of inorganic nanoparticles with boronic acid moieties, including derivatives of (3-Aminopropyl)boronic acid, has emerged as a powerful strategy for creating advanced materials with tailored recognition capabilities. This approach leverages the unique ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules, such as glycoproteins, catechols, and saccharides. rsc.orgnih.gov The inorganic nanoparticle core, typically silica or magnetic nanoparticles, provides a high surface area, stability, and, in the case of magnetic nanoparticles, a convenient method for separation. mdpi.com

Silica Nanoparticles: Silica nanoparticles (SiO₂) are frequently used as a support material due to their well-established synthesis methods, ease of surface modification, and biocompatibility. nih.gov A common strategy for functionalization involves first modifying the silica surface with amine groups using silane (B1218182) coupling agents like (3-Aminopropyl)triethoxysilane (APTES). mdpi.comrsc.org These amine groups can then be conjugated with a boronic acid-containing molecule. For instance, a facile method for creating boronic acid-functionalized silica nanocomposites (SiO₂-BA) utilizes a 'thiol-ene' click reaction. nih.gov In other approaches, molecularly imprinted polymers are created on the surface of boronic acid-immobilized silica nanoparticles to generate recognition cavities specific for target glycoproteins like horseradish peroxidase (HRP). rsc.orgrsc.org These materials have demonstrated high selectivity and binding affinity for their target molecules. rsc.org

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs), most commonly composed of iron oxides like Fe₃O₄, offer the significant advantage of being easily separable from a solution using an external magnetic field. mdpi.comd-nb.info This property is highly beneficial for applications in enrichment and separation. rsc.org The synthesis of boronic acid-functionalized MNPs can be achieved through various methods. One approach involves surface-initiated atom transfer radical polymerization (ATRP) to grow a polymer shell containing boronic acid monomers, such as 3-acrylamidophenylboronic acid (AAPBA), on the MNP surface. rsc.org Another facile route involves synthesizing core-shell Fe₃O₄@SiO₂ nanoparticles, functionalizing the silica shell with amine groups, and subsequently conjugating a boronic acid moiety like 3-aminophenylboronic acid (APBA). nih.govnih.gov These functionalized MNPs have shown high adsorption capacities for glycoproteins and have been successfully used to enrich low-abundance bacteria from complex samples by targeting saccharides on the cell surface. rsc.orgrsc.org

The table below summarizes the binding capacities of various boronic acid-functionalized nanoparticles for different target molecules.

| Nanoparticle Material | Functionalization Method | Target Molecule | Binding Capacity | Reference |

| Fe₃O₄@PAAPBA MNPs | Surface-Initiated ATRP | Ovalbumin (glycoprotein) | 798.1 mg/g | rsc.org |

| Fe₃O₄@PAAPBA MNPs | Surface-Initiated ATRP | Transferrin (glycoprotein) | 278.1 mg/g | rsc.org |

| SiO₂-BA Nanocomposites | 'Thiol-ene' Click Reaction | Ovalbumin (glycoprotein) | 7.64 µmol/g | nih.gov |

| Fe₃O₄@SiO₂@APBA | EDC/NHS Coupling | Dopamine (B1211576) | 108.46 µg/g | nih.govnih.gov |

| HRP-MIP Silica NPs | Molecular Imprinting | Horseradish Peroxidase | 0.58 mmol/g | rsc.org |

Chromatographic and Extraction Methodologies (e.g., for dopamine extraction)

Boronic acid-functionalized materials, leveraging the principle of boronate affinity, are extensively used as sorbents in solid-phase extraction (SPE) and chromatography for the selective separation and enrichment of cis-diol-containing compounds. nih.govresearchgate.net A particularly significant application is the extraction of catecholamines, such as dopamine, norepinephrine, and epinephrine, from complex biological matrices like urine and plasma. nih.govmdpi.comrsc.org

The core of this methodology lies in the pH-dependent reversible reaction between boronic acid and the cis-diol group of catecholamines. nih.govmdpi.com In a weak alkaline solution (typically pH 8.0–9.0), the boronic acid group converts to its tetrahedral anionic form, which readily reacts with the cis-diol to form a stable five- or six-membered cyclic ester. rsc.orgmdpi.com This allows for the selective capture of the target analyte onto the solid support. Subsequently, by switching the medium to an acidic pH (typically below 3.0), the ester bond is hydrolyzed, releasing the captured analyte for quantification. mdpi.comresearchgate.net

Magnetic solid-phase extraction (MSPE) is a particularly advantageous technique that employs boronic acid-functionalized magnetic nanoparticles. nih.govmdpi.com This approach combines the high selectivity of boronate affinity with the rapid and efficient separation afforded by magnetic manipulation, simplifying the extraction process. nih.govd-nb.info Researchers have developed various magnetic sorbents, including those based on Fe₃O₄@Au nanoparticles functionalized with mercaptophenylboronic acid and magnetic metal-organic frameworks with boronic acid-functionalized pore walls. mdpi.comrsc.org These advanced materials exhibit high magnetic responsivity, large surface areas, and excellent extraction efficiencies for catecholamines. rsc.org

The performance of these extraction methods is notable, achieving low detection limits and high recovery rates, making them suitable for the precise determination of low physiological concentrations of catecholamines. nih.govrsc.org

The table below details the analytical performance of several boronic acid-based extraction methods for catecholamines.

| Sorbent Material | Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Reference |

| Magnetic Borate-Functionalized MXene | MSPE-HPLC | Catecholamines | 0.05–250 ng/mL | 0.010–0.015 ng/mL | nih.gov |

| Fe₃O₄-NH₂@Au-MPBA | MSPE-HPLC | NE, EP, DA | 2.5–500.0 ng/mL | 0.27–0.60 ng/mL | mdpi.com |

| MG@MIL-100-B Composite | MSPE-HPLC-MS/MS | DA, E, NE | Not specified | 0.005–0.02 ng/mL | rsc.org |

Development of Boron-Based Conjugates for Specific Material Functions (e.g., flame retardants)

Boron-containing compounds have long been recognized for their flame retardant properties, acting through multiple mechanisms in both the condensed and gas phases. researchgate.netusda.gov The development of novel boron-based conjugates, where boron moieties are chemically incorporated into polymer structures, aims to create materials with enhanced, durable flame retardancy. researchgate.net The (3-Aminopropyl)boronic acid molecule, with its reactive amine and boronic acid groups, represents a potential building block for synthesizing such advanced flame-retardant polymers.

The flame-retardant action of boron compounds is multifaceted. When exposed to high temperatures, they can undergo endothermic decomposition, absorbing heat and cooling the material. researchgate.net They promote the formation of a stable, insulating char layer on the polymer surface, which acts as a barrier to prevent the release of combustible volatiles and limits the access of oxygen. usda.govresearchgate.net Furthermore, compounds like boric acid can melt and form a glassy film that further seals the surface. usda.govborates.today

Traditional boron-based flame retardants include inorganic compounds like boric acid, borax, and zinc borates. researchgate.nettaylorfrancis.com While effective, their application as simple additives can sometimes lead to issues with durability or compatibility with the polymer matrix. To overcome this, researchers are developing reactive flame retardants that become an integral part of the polymer chain. For example, novel boron-containing chain extenders have been synthesized and incorporated into polyurethanes. researchgate.net Similarly, organic borates have been grafted onto other polymers to enhance fire resistance. researchgate.net

These boron-based systems are often used in synergy with other flame retardants, such as those based on phosphorus, nitrogen, or silicon, to achieve superior performance. researchgate.nettaylorfrancis.comredalyc.org For instance, the combination of boron compounds with phosphorus-based retardants in polyamides or nitrogen-based compounds in polyolefins has shown significant synergistic effects. researchgate.net This approach allows for the development of halogen-free flame-retardant materials that meet stringent fire safety standards while addressing environmental and health concerns associated with halogenated compounds. researchgate.net

The table below presents data on the flame retardancy performance of a polymer system incorporating a boron-based flame retardant.

| Polymer System | Flame Retardant Components | UL 94 Rating (1.6 mm) | Limiting Oxygen Index (LOI) | Reference |

| Nylon 6,6 (Glass Fiber Filled) | Melamine Pyrophosphate | V-1 | Not specified | researchgate.net |

| Nylon 6,6 (Glass Fiber Filled) | Melamine Pyrophosphate + Melamine Cyanurate | V-0 | Not specified | researchgate.net |

| Nylon 6,6 (Glass Fiber Filled) | Melamine Pyrophosphate + Firebrake ZB (Zinc Borate) | V-0 | Not specified | researchgate.net |

| Polyurethane (PU) | Control (No FR) | Not specified | 23.8% | researchgate.net |

| Boron-Containing PU | Diglyceride Borate (25.7%) | Not specified | 30.0% | researchgate.net |

Biological Interactions and Mechanistic Studies

Enzyme Inhibition Mechanisms by Boronic Acid Derivatives

Boronic acids have emerged as a prominent class of enzyme inhibitors, primarily targeting proteases and other hydrolases. Their mechanism of action often involves mimicking the transition state of the enzymatic reaction, leading to potent and often reversible inhibition.

Inhibition of Proteases (e.g., SARS-CoV-2 Mpro, β-Lactamases, Serine Proteases)

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease crucial for viral replication, making it a prime target for antiviral drug development. mdpi.comresearchgate.net While specific studies on (3-Aminopropyl)boronic acid hydrochloride as an inhibitor of SARS-CoV-2 Mpro are not extensively documented, the broader class of boronic acid-containing compounds has been explored for this purpose. nih.gov Boronic acids can act as electrophilic "warheads" that form a covalent bond with the catalytic cysteine residue in the Mpro active site, thereby inhibiting its function. acs.org This covalent interaction is often reversible and mimics the tetrahedral intermediate of peptide bond cleavage. acs.orgbiorxiv.org The development of potent Mpro inhibitors is a key strategy in the search for effective COVID-19 therapeutics. acs.orgbioworld.comnih.govmdpi.com

Boronic acid transition state inhibitors (BATSIs) are well-established as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov These inhibitors form a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively neutralizing the enzyme. nih.gov This mechanism restores the efficacy of β-lactam antibiotics when co-administered with a boronic acid-based inhibitor.

In the context of serine proteases, peptidyl boronic acids have demonstrated significant inhibitory potential. nih.gov The boron atom of the boronic acid forms a stable, tetrahedral adduct with the hydroxyl group of the active site serine residue. nih.gov This interaction mimics the transition state of peptide hydrolysis, leading to potent inhibition. nih.gov The specificity of these inhibitors can be tuned by modifying the peptide portion of the molecule to match the substrate preference of the target protease.

Inhibition of Histone Deacetylases (HDACs) and Other Enzymes

Beyond proteases, boronic acid derivatives have been designed as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression. nih.govbiosynth.com The design of these inhibitors is guided by the catalytic mechanism of HDACs, where a zinc ion in the active site plays a crucial role. nih.gov Boronic acid-based HDAC inhibitors are proposed to interact with the zinc ion and key amino acid residues in the active site, disrupting the deacetylation process. acs.orgacs.org This has significant implications for cancer therapy, as HDAC inhibitors can induce cell cycle arrest and apoptosis in tumor cells. nih.gov

Structure-Inhibition Relationship Studies of Boronic Acid-Based Inhibitors

The inhibitory potency and selectivity of boronic acid-based inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new and improved inhibitors. For instance, in the development of proteasome inhibitors, modifications to the peptide backbone and the N-terminal capping group of dipeptidyl boronic acids have been shown to significantly impact their activity. nih.gov Similarly, for β-lactamase inhibitors, the nature of the substituents on the boronic acid core influences the binding affinity and specificity for different classes of β-lactamases. These studies often involve synthesizing a library of derivatives and evaluating their inhibitory activity to identify key structural features that govern their biological function.

Molecular Recognition of Biological Substrates

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols forms the basis of their application in the molecular recognition of various biological substrates, particularly saccharides.

Reversible Covalent Binding with cis-Diols (e.g., saccharides, sialic acid)

Boronic acids are known to react with molecules containing cis-diol functionalities, such as saccharides, to form stable cyclic boronate esters. This interaction is reversible and pH-dependent, making it a powerful tool for the development of sensors and separation materials for carbohydrates. The strength of this binding is influenced by the structure of both the boronic acid and the diol-containing molecule.

Sialic acids, which are often found at the termini of glycan chains on cell surfaces, are important biomarkers for diseases such as cancer. Boronic acids have been shown to selectively bind to sialic acid residues, offering a promising avenue for the development of diagnostic and therapeutic agents that target cancer cells. The interaction involves the formation of a boronate ester with the diol groups present in the sialic acid structure.

| Biological Substrate | Type of Interaction | Significance |

| Saccharides (e.g., glucose) | Reversible covalent binding with cis-diols to form cyclic boronate esters. | Development of glucose sensors for diabetes management. |

| Sialic Acid | Selective binding to cis-diol functionalities. | Cancer diagnostics and targeted therapy. |

Interactions with Organic Ammonium (B1175870) Ions

The molecular recognition of organic ammonium ions is a significant area of research in supramolecular chemistry. Synthetic receptors designed for this purpose often employ a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and cation-π interactions. While the primary interaction of boronic acids is with diols, their incorporation into more complex receptor architectures can contribute to the binding of organic ammonium ions. For instance, a boronic acid moiety can be positioned to interact with other functional groups on a guest molecule that also contains an ammonium ion. Furthermore, some studies have explored the use of quaternary ammonium salts to facilitate the potentiometric sensing of boronic acids, suggesting a form of interaction between these two chemical entities.

Protein Binding Dynamics and Specificity

(3-Aminopropyl)boronic acid and related boronic acid compounds exhibit significant interactions with proteins, primarily through the formation of reversible covalent bonds with nucleophilic amino acid residues. nih.govnih.gov This reactivity is central to their function as enzyme inhibitors and molecular probes. nih.gov

The boron atom in boronic acids possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from nucleophiles. nih.govnih.gov In biological systems, the side chains of certain amino acids act as effective nucleophiles. Serine, with its hydroxyl group (-CH2OH), is a primary target for boronic acids. nih.gov The interaction results in the formation of a tetrahedral boronate adduct with the serine's oxygen atom. nih.gov This covalent linkage can inhibit the activity of enzymes like serine proteases by blocking the catalytic function of the active site serine. nih.govnih.gov The stability of this bond is influenced by the pH and the specific architecture of the protein's binding pocket. nih.gov

Beyond serine, boronic acids can also interact with other amino acid residues such as lysine (B10760008). nih.govsemanticscholar.org For instance, some phenylboronic acids have been shown to bind tricovalently to penicillin-binding proteins (PBPs) by forming bonds with two serine residues and one lysine residue within the active site. researchgate.net This multi-point binding can lead to highly stable enzyme-inhibitor complexes. nih.govresearchgate.net

While direct research on (3-Aminopropyl)boronic acid's interaction with the main protease of SARS-CoV-2 (MproCoV-2) is not extensively detailed in the provided results, the general mechanism of boronic acid inhibition provides a framework for its potential activity. Boronic acid-based inhibitors are known to target serine and threonine proteases, and the boronic acid moiety of drugs like bortezomib (B1684674) forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site. nih.govresearchgate.net This established mechanism suggests that a boronic acid compound could be designed to fit into the binding pockets of MproCoV-2 and interact with key nucleophilic residues.

The specificity of boronic acid binding is dictated by the substituents on the boronic acid molecule and the three-dimensional structure of the protein's binding pocket. nih.govresearchgate.net The scaffold to which the boronic acid is attached plays a crucial role in positioning the boron atom for optimal interaction with target residues, enhancing both binding affinity and selectivity. nih.govresearchgate.net

Table 1: Interactions of Boronic Acids with Amino Acid Residues

| Amino Acid Residue | Interacting Group | Type of Bond | Significance in Protein Binding |

| Serine | Hydroxyl (-OH) | Reversible Covalent (Boronate Ester) | Primary mechanism for inhibiting serine proteases by targeting the catalytic active site. nih.gov |

| Threonine | Hydroxyl (-OH) | Reversible Covalent (Boronate Ester) | Key interaction for proteasome inhibitors like bortezomib. nih.govresearchgate.net |

| Lysine | Amine (-NH2) | Dative N-B bond | Can participate in multi-covalent binding, enhancing inhibitor stability and affinity. nih.govsemanticscholar.orgresearchgate.net |

| Histidine | Imidazole Ring | Dative N-B bond | Potential for interaction, contributing to binding within hydrophobic active sites. nih.gov |

Bioconjugation and Biofunctionalization Strategies

The unique reactivity of the boronic acid moiety makes it a valuable tool in bioconjugation and the functionalization of biological scaffolds. These strategies leverage the ability of boronic acids to form reversible covalent bonds with specific functional groups present in biomolecules.

Incorporation of Boronic Acid Moieties into Biomolecules (e.g., DNA)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, increasingly utilizes organoboron reagents. nih.gov Boronic acids can be incorporated into biomolecules like peptides, proteins, and nucleic acids to endow them with new properties or functions. rsc.orgresearchgate.net For example, the presence of a diol-containing ribose unit in RNA allows for the formation of boronate esters, a principle that has been used for RNA separation and purification. rsc.org

While direct examples of incorporating (3-Aminopropyl)boronic acid into DNA are not specified, the general principles of bioconjugation suggest its feasibility. DNA linkers are commonly used in single-molecule experiments, and various chemical strategies exist to attach molecules to them. nih.gov Lysine residues on proteins, which contain a primary amine similar to that in (3-aminopropyl)boronic acid, are common targets for conjugation to DNA oligos. youtube.com This suggests that the aminopropyl group could serve as a handle for conjugation, while the boronic acid moiety remains available for other interactions. This dual functionality is key to creating complex, multifunctional bioconjugates. researchgate.net

Functionalization of Biological Scaffolds for Enhanced Recognition

Boronic acids are widely used to functionalize surfaces and scaffolds to create materials with specific molecular recognition capabilities. nih.govresearchgate.net This is particularly relevant in the development of biosensors, separation materials, and engineered tissues. nih.govnih.gov By immobilizing boronic acid derivatives onto a scaffold, such as silica (B1680970) nanoparticles or polymers, the material gains the ability to capture molecules containing cis-diol groups, such as glycoproteins, carbohydrates, and catechols. nih.govresearchgate.netacs.org

The functionalization process often involves covalently linking a boronic acid-containing molecule, like (3-aminophenyl)boronic acid or an aminopropyl-functionalized analogue, to a support material. researchgate.nethbku.edu.qa The resulting "boronate affinity" materials can then selectively bind and enrich target biomolecules from complex biological samples. acs.orgnih.gov The performance of these functionalized scaffolds depends on both the boronic acid ligand and the properties of the supporting material. acs.org The scaffold provides the structural framework and can influence factors like accessibility and binding kinetics, while the boronic acid provides the specific recognition element. nih.govnih.gov This approach allows for the creation of synthetic receptors that can mimic the specific binding seen in biological systems, such as antibody-antigen interactions. nih.govnih.gov

Table 2: Applications of Boronic Acid-Functionalized Scaffolds

| Application Area | Scaffold Material | Target Biomolecule | Principle of Recognition |

| Glycoprotein Enrichment | Silica Nanoparticles, Mesoporous Silica-TiO2 | Glycoproteins, Glycopeptides | Covalent interaction between boronic acid and cis-diols on sugar moieties. researchgate.netnih.gov |

| Biosensing | Nanomaterials, Polymers | Catecholamines, Nucleosides, Bacteria | Reversible formation of boronate esters with target analytes containing cis-diols. nih.govacs.org |

| Cellular Delivery | Polymers, Micelles | siRNA, Small Molecules | Reversible binding to ribose diols facilitates transport across cell membranes. rsc.org |

| Tissue Engineering | Biodegradable Polymers | Growth Factors, Extracellular Matrix Components | Enhances cell attachment and interaction by presenting specific recognition sites. nih.gov |

Oxidative Stability of Boronic Acids in Biological Environments and Stabilization Strategies

A significant challenge for the application of boronic acids in biological environments is their susceptibility to oxidation. digitellinc.compnas.org In the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are common in physiological systems, boronic acids can undergo oxidative deboronation, converting them into the corresponding alcohols (or phenols for arylboronic acids). rsc.orgdigitellinc.com This degradation compromises their ability to bind to target molecules and limits their therapeutic or diagnostic utility. pnas.orgnih.gov At physiological pH, the oxidation rate of some boronic acids is comparable to that of thiols, highlighting their instability. pnas.orgnih.gov

The mechanism of oxidation involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. researchgate.net This process can lead to the formation of unstable boric esters and ultimately the cleavage of the carbon-boron bond. researchgate.net

To overcome this limitation, several stabilization strategies have been developed. These approaches aim to reduce the electron density on the boron atom, making it less susceptible to nucleophilic attack. pnas.orgnih.gov

Stabilization Strategies:

Protecting Groups: One common strategy is to protect the boronic acid as a boronate ester using sterically hindered diols like pinacol (B44631). digitellinc.comchem-station.com However, these protecting groups can prevent the boronic acid from interacting with its intended biological target and may offer little protection against oxidation. digitellinc.compnas.orgnih.gov N-methyliminodiacetic acid (MIDA) boronates are another class of protecting groups that offer enhanced stability and can release the active boronic acid under specific conditions. nih.gov

Intramolecular Coordination: A more effective strategy involves creating stable intramolecular esters or coordination complexes. digitellinc.com For example, forming a boralactone, where a nearby carboxyl group acts as an intramolecular ligand for the boron, has been shown to increase oxidative stability by up to 10,000-fold. pnas.orgnih.govnih.gov This intramolecular coordination diminishes the stabilization of the p-orbital that develops during the rate-limiting step of oxidation. digitellinc.compnas.org

Electron-Withdrawing Groups: Introducing electron-withdrawing substituents on the scaffold attached to the boronic acid can also decrease the electron density on the boron atom, thereby enhancing stability. pnas.orgnih.gov

Trifluoroborate Salts: Converting boronic acids to their corresponding trifluoroborate salts (R-BF₃K) can significantly increase stability towards oxidation because the fluorine atoms donate electron density to the boron's empty orbital, making it less electrophilic. chem-station.com

These strategies are crucial for designing robust boronic acid-based compounds that can maintain their structural and functional integrity within the complex and oxidative environment of biological systems. digitellinc.compnas.org

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Boronic Acid Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For boronic acid derivatives, these simulations are crucial for understanding their interactions with biological targets and for designing new compounds with specific functions.

The boronic acid moiety is a key pharmacophore in drug design, largely due to the ability of its boron atom to form a stable, tetrahedral complex with nucleophilic groups, such as the catalytic serine residue in many enzymes. This allows boronic acids to act as transition-state analogs, making them potent enzyme inhibitors. researchgate.net In silico (computer-based) methods are instrumental in designing these inhibitors. nih.gov

Researchers utilize computational approaches to design novel boronic acid derivatives as inhibitors for various enzymes, including β-lactamases and proteasomes. researchgate.netmdpi.com The design process often involves:

Structure-Based Drug Design: Using the known three-dimensional structure of a target enzyme, new boronic acid derivatives are designed to fit precisely into the active site.

Pharmacophore Modeling: Identifying the essential structural features of a boronic acid inhibitor that are responsible for its biological activity. This model is then used as a template to design new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of boronic acid compounds with their inhibitory activity. These models can predict the potency of newly designed compounds before they are synthesized. nih.gov

For instance, computational studies have guided the development of dipeptidyl boronic acids as highly potent proteasome inhibitors for cancer therapy and acyclic boronic acids as arginase inhibitors for immuno-oncology. nih.govnih.gov The ability to mimic the tetrahedral transition state of peptide hydrolysis makes boronic acids a versatile scaffold for inhibiting a wide range of proteases and other enzymes. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a boronic acid derivative) when bound to a second molecule (a receptor, typically a protein). This method is used to understand the binding mode and estimate the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov

Following docking, binding free energy calculations provide a more quantitative prediction of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are employed to rank compounds and guide lead optimization in drug discovery. mdpi.comnih.gov

Studies on boronic acid derivatives have utilized these techniques to elucidate their interaction mechanisms. For example, docking studies of dipeptidyl boronic acids into the β5 subunit of the proteasome have revealed key interactions that explain their potent inhibitory activity. nih.gov Similarly, docking and binding energy calculations for boron-pleuromutilin analogues against enzymes from Wolbachia pipientis have identified compounds with high predicted binding affinities, suggesting their potential as anti-filarial agents. umpr.ac.id

| Compound/Ligand | Target Protein | Docking Score | Method/Software |

|---|---|---|---|

| Compound 22 | Proteasome β5 subunit | - | Molecular Docking |

| Boron-pleuromutilin 17 | OTU deubiquitinase (6W9O) | -117.31 kcal/mol | iGEMDOCK |

| Boron-pleuromutilin 28 | α-DsbA2 (6EEZ) | -104.43 kcal/mol | iGEMDOCK |

| Doxycycline (Ref.) | CidA (7ESX) | -92.15 kcal/mol | iGEMDOCK |

This table presents selected results from molecular docking studies of various boronic acid derivatives against their respective protein targets, illustrating the prediction of binding affinities. nih.govumpr.ac.id

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions and the electronic nature of molecules. nih.govresearchgate.net

For boronic acids and their esters, DFT calculations have been used to elucidate complex reaction mechanisms. For example, a combined computational and experimental study on the exchange reaction in boronic ester-containing vitrimers identified two possible pathways: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.orgrsc.org DFT calculations revealed the transition state energies for each step, showing that the presence of a nucleophile like methanol (B129727) significantly lowers the energy barrier for the exchange. rsc.org

DFT is also employed to study the electronic properties of boronic acid derivatives. lodz.pl These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. Studies have shown that for many boronic acid derivatives, key electronic transitions involve the transfer of an electron from the HOMO to the LUMO. lodz.pl Furthermore, the hybridization of the boron atom (trigonal sp2 vs. tetrahedral sp3) influences the electronic properties, with the sp3 hybridized state often leading to a shift in excitation wavelengths. lodz.pl More advanced multireference methods may be required to accurately describe core-electron excitation energies involving the boron atom. aip.orgresearchgate.net

Theoretical Analysis of Intermolecular Interactions and Co-Crystal Formation involving Boronic Acids

The ability of boronic acids to form specific and directional intermolecular interactions, primarily hydrogen bonds, makes them excellent building blocks in crystal engineering. diva-portal.org Theoretical analysis is crucial for understanding and predicting how these molecules self-assemble into co-crystals—crystalline structures containing two or more different molecular components. nih.govmdpi.com

The boronic acid functional group, –B(OH)₂, is versatile; it can act as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor. diva-portal.org This dual nature allows it to form robust and predictable hydrogen-bonding motifs with a variety of co-formers, including those with pyridine (B92270) or carboxylate groups. diva-portal.orgresearchgate.net

Computational methods like DFT are used to study the structural properties and energetics of these co-crystals. By calculating binding energies and lattice energies, researchers can gain insight into the stability of different supramolecular assemblies. diva-portal.org These theoretical studies help rationalize experimentally observed crystal structures and can guide the design of new materials with desired properties. researchgate.netresearchgate.net For example, DFT calculations have been used to investigate the intermolecular interactions in co-crystals of 4-hydroxyphenylboronic acid with various aza-donors and to understand the role of water molecules in stabilizing the crystal lattice.

Structure-Reactivity Relationships and Conformational Analysis

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. For boronic acids, computational studies help elucidate these relationships, providing predictive power for designing new functional molecules. nih.govsemanticscholar.orgamanote.com

The reactivity of boronic acids is highly dependent on the electronic nature of their substituents. wiley-vch.de For arylboronic acids, electron-withdrawing groups attached to the aromatic ring increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. Conversely, electron-donating groups decrease the acidity and raise the pKa. wiley-vch.de This relationship is critical for applications like diol sensing, as the binding affinity is strongly influenced by the boronic acid's pKa. acs.orgnih.gov Computational studies can quantify these electronic effects and help predict the reactivity of new derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| XPhos Pd G2 | THF/H₂O | K₃PO₄ | 52–89 | |

| Pd(PPh₃)₄ | DMF | Na₂CO₃ | 40–65 |

Note : Yield variations arise from steric hindrance and electronic effects of substituents. Lower yields (e.g., 19% in some cases) highlight the need for iterative optimization .

Basic Question: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ for C₃H₁₁BClNO₂: 187.43 g/mol) .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages to confirm purity (>95%) .

Advanced Question: How does the boronic acid group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The boronic acid group enables reversible covalent bonding with diols and aryl halides, critical for Suzuki-Miyaura couplings. Key factors:

- pH Sensitivity : Optimal reactivity occurs at pH 7–9, where the boronate anion forms, enhancing nucleophilicity .

- Steric Effects : Bulky substituents on the aminopropyl chain reduce coupling efficiency by ~30% due to hindered catalyst access .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in electron-deficient systems .

Advanced Question: What mechanisms underpin the interaction of this compound with biological targets like enzymes?

Methodological Answer:

The compound binds to enzymes via:

- Reversible Covalent Bonding : Boronic acid forms stable esters with serine residues in proteases (e.g., β-lactamases), inhibiting activity .

- Hydrogen Bonding : The amine group interacts with catalytic carboxylates (e.g., in lysozyme), as shown in competitive inhibition assays (IC₅₀ = 10–50 µM) .

- pH-Dependent Binding : Binding affinity increases at physiological pH (7.4) due to boronate anion formation .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace metals (e.g., Pd residues from synthesis) can artificially enhance/reduce activity. Mitigate via rigorous purification (e.g., column chromatography) .

- Assay Conditions : Variations in buffer ionic strength (e.g., 10 mM vs. 100 mM PBS) alter boronate-diol equilibrium, affecting kinetic parameters .

Recommendation : Standardize assays using:

Advanced Question: What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

Q. Table 2: Stability Under Different Conditions

| Condition | pH | t₁/₂ (h) | Degradation Pathway |

|---|---|---|---|

| Aqueous (25°C) | 7.4 | 2 | Hydrolysis to boric acid |

| Lyophilized (-20°C) | N/A | >8760 | None |

Safety Question: What are the key safety protocols for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.